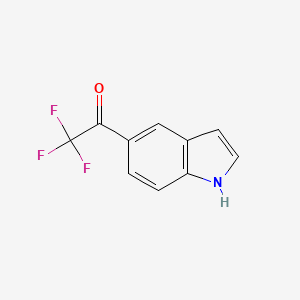

2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(1H-indol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-1-2-8-6(5-7)3-4-14-8/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAXZGXRMVALGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664364 | |

| Record name | 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170366-90-2 | |

| Record name | 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone, a fluorinated indole derivative of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl ketone moiety onto the indole scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block for the development of novel therapeutic agents. This document will delve into its synthesis, physicochemical characteristics, and potential applications, offering field-proven insights for its utilization in research and drug development.

A Note on Compound Identification

As of the latest registry information, a specific CAS number for this compound has not been publicly assigned. This suggests that while the molecule is of scientific interest, it may not be a commercially cataloged compound. For reference, closely related structures include 2,2,2-Trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone (CAS 441-29-2) and 2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-yl)ethan-1-one (CAS 1260793-83-6).[1][2]

Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the electronic properties and metabolic stability of the indole ring. Below is a table of predicted and experimentally derived physicochemical properties for closely related analogs, which can serve as a reasonable estimation for the title compound.

| Property | Value (Estimated/Analog Data) | Source |

| Molecular Formula | C10H6F3NO | N/A |

| Molecular Weight | 213.16 g/mol | [3] |

| XLogP3 | 3.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 213.04014830 Da | [3] |

| Solubility | 20.2 µg/mL (for 3-(Trifluoroacetyl)indole) | [3] |

Note: The data presented is for the isomeric intermediate, 3-(Trifluoroacetyl)indole, and should be considered as an approximation for this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound presents a regioselectivity challenge inherent to indole chemistry. The electron-rich nature of the indole ring makes the C-3 position the most reactive site for electrophilic substitution, such as Friedel-Crafts acylation.[4] Therefore, a direct Friedel-Crafts acylation of indole with trifluoroacetic anhydride would predominantly yield the C-3 substituted product.[5]

To achieve the desired C-5 substitution, a protection-acylation-deprotection strategy is proposed. This approach leverages a protecting group at the C-3 position to direct the acylation to the benzene portion of the indole ring.

Proposed Synthetic Pathway

A plausible synthetic route involves the following key steps:

-

Protection of the Indole C-3 Position: The initial step involves the protection of the reactive C-3 position of the indole ring. A common and effective strategy is the introduction of a removable group that deactivates this position towards further electrophilic attack.

-

Friedel-Crafts Acylation at C-5: With the C-3 position blocked, a Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst (e.g., AlCl3) can be employed to introduce the trifluoroacetyl group at the C-5 position of the indole. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich indole ring.[4]

-

Deprotection of the C-3 Position: The final step involves the selective removal of the protecting group from the C-3 position to yield the target compound, this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, step-by-step methodology for the proposed synthesis. This protocol is based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Protection of Indole at the C-3 Position

-

Dissolve indole in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add the chosen protecting group reagent (e.g., a silyl chloride or a removable acyl group) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-protected indole by column chromatography.

Step 2: Friedel-Crafts Acylation at the C-5 Position

-

Dissolve the 3-protected indole in a dry, inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) in a flame-dried, three-neck flask equipped with a dropping funnel and a condenser, under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic anhydride to the dropping funnel.

-

Slowly add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise to the stirred solution.

-

Add the trifluoroacetic anhydride dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by pouring it over crushed ice and an acidic solution (e.g., dilute HCl).

-

Extract the product with an appropriate organic solvent, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.

-

Purify the crude product by recrystallization or silica gel chromatography to obtain the 5-trifluoroacetyl-3-protected indole.

Step 3: Deprotection of the C-3 Position

-

Dissolve the purified 5-trifluoroacetyl-3-protected indole in a suitable solvent system.

-

Add the appropriate deprotection reagent (the choice of which depends on the protecting group used).

-

Stir the reaction at the required temperature until the deprotection is complete (monitor by TLC).

-

Work up the reaction mixture according to the specific deprotection protocol.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7][8] The introduction of a trifluoromethyl group can significantly enhance a molecule's therapeutic potential by improving its metabolic stability, binding affinity, and cell permeability.[9]

The trifluoromethyl ketone group, in particular, is a well-known reversible covalent inhibitor of serine and cysteine proteases. The electrophilic nature of the ketone's carbonyl carbon allows it to be attacked by the nucleophilic hydroxyl or thiol group of the enzyme's active site, forming a stable hemiacetal or hemithioacetal adduct. This reversible covalent interaction can lead to potent and selective enzyme inhibition.

Potential Biological Targets and Signaling Pathways

Given its structural features, this compound and its derivatives are promising candidates for targeting a range of enzymes implicated in disease. For instance, indole-based compounds have been investigated as inhibitors of kinases, proteases, and other enzymes involved in cell signaling pathways crucial for cancer progression and inflammatory responses.

Caption: General mechanism of reversible covalent enzyme inhibition.

Conclusion

This compound represents a promising, albeit currently under-documented, molecular scaffold for the development of novel therapeutic agents. Its synthesis, while requiring a strategic approach to control regioselectivity, is achievable through established organic chemistry principles. The unique combination of the privileged indole nucleus and the bioisosteric trifluoromethyl ketone moiety makes this compound and its derivatives highly attractive for targeting a range of enzymes and receptors. This guide provides a foundational understanding for researchers to explore the potential of this and related compounds in their drug discovery endeavors.

References

- Cipiciani, A., Clementi, S., Giulietti, G., Marino, G., Savelli, G., & Linda, P. (1982). The mechanism of trifluoroacetylation of indoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 523-527.

- Google Patents. (n.d.). A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

-

Lead Sciences. (n.d.). 2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-yl)ethan-1-one. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoroacetyl)indole. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Switchable Reductive N -Trifluoroethylation and N -Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Retrieved January 24, 2026, from [Link]

- Wentland, M. P., Ye, Y., Cioffi, C. L., Lou, R., Zhou, Q., Xu, G., ... & Bidlack, J. M. (2003). Syntheses and Opioid Receptor Binding Affinities of 8-Amino-2,6-methano-3-benzazocines. Journal of Medicinal Chemistry, 46(5), 838-849.

- Zhang, J., Chen, Z., Chen, M., Zhou, Q., Zhou, R., Wang, W., ... & Zhang, F. (2024). A lanthanide/B(C6F5)3-promoted hydroboration reduction of indoles and quinolines with pinacolborane (HBpin) provides a range of nitrogen-containing compounds in good yields. The Journal of Organic Chemistry, 89(2), 887-897.

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved January 24, 2026, from [Link]

- He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Organic Letters, 14(11), 2936-2939.

- Jiang, H. X., Zhuang, D. M., Huang, X. X., Cao, J. Y., Zhang, C. B., & Jiang, B. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry, 12(20), 3446-3458.

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Retrieved January 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2020). Scheme 4. Reaction of indole with trifluoromethyl ketones. Retrieved January 24, 2026, from [Link]

-

YouTube. (2020, May 20). Friedel-Crafts Acylation: alternative reagents. Retrieved January 24, 2026, from [Link] 21.助研佳. (n.d.). 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one. Retrieved January 24, 2026, from [Link]

Sources

- 1. 441-29-2|2,2,2-Trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-yl)ethan-1-one - Lead Sciences [lead-sciences.com]

- 3. 3-(Trifluoroacetyl)indole | C10H6F3NO | CID 589126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. The mechanism of trifluoroacetylation of indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Chemical Properties of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone, a fluorinated indole derivative of significant interest in medicinal chemistry. The strategic incorporation of a trifluoroacetyl group at the C5 position of the indole scaffold imparts unique electronic properties that can modulate the compound's reactivity, metabolic stability, and biological activity. This document will delve into the structural features, proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications of this molecule, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The functionalization of the indole ring is a key strategy for modulating the pharmacological profile of these molecules. In recent years, the introduction of fluorine atoms into drug candidates has become an increasingly important tool in drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound combines the pharmacologically relevant indole core with a trifluoroacetyl group. This moiety is a powerful electron-withdrawing group, which can profoundly influence the chemical reactivity and electronic distribution of the indole ring. Furthermore, the trifluoromethyl ketone can act as a bioisostere for other functional groups and may participate in key binding interactions with target proteins. This guide aims to provide a detailed examination of the chemical properties of this compound, serving as a foundational resource for its synthesis, characterization, and application in drug discovery programs.

Molecular Structure and Physicochemical Properties

The structure of this compound features a trifluoroacetyl group attached to the C5 position of an indole ring. The presence of the electron-withdrawing trifluoroacetyl group is expected to decrease the electron density of the indole ring, influencing its reactivity in electrophilic substitution reactions.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO | - |

| Molecular Weight | 229.16 g/mol | - |

| XLogP3 | 2.5 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Rotatable Bond Count | 1 | PubChem (Predicted) |

| Formal Charge | 0 | - |

| Polar Surface Area | 41.9 Ų | PubChem (Predicted) |

Note: The properties listed above are computationally predicted and have not been experimentally verified for this specific isomer.

Synthesis and Reactivity

Proposed Synthetic Strategy: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[2] However, direct acylation of indole typically occurs at the electron-rich C3 position. To achieve regioselective acylation at the C5 position, a common strategy involves the protection of the indole nitrogen with a suitable protecting group, such as a tosyl (Ts) or phenylsulfonyl (SO₂Ph) group. This directs the acylation to the C5 position.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed):

-

N-Protection of Indole:

-

To a solution of 1H-indole in a suitable aprotic solvent (e.g., THF, DMF), add a base (e.g., NaH, K₂CO₃).

-

Slowly add a protecting group reagent (e.g., p-toluenesulfonyl chloride) at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC until completion.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the N-protected indole by recrystallization or column chromatography.

-

Causality: The protection of the indole nitrogen is crucial to prevent side reactions at this position and to direct the subsequent acylation to the C5 position.

-

-

Friedel-Crafts Acylation:

-

Dissolve the N-protected indole in a suitable solvent (e.g., dichloromethane, nitrobenzene).

-

Add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) and cool the mixture (e.g., to 0 °C).

-

Slowly add trifluoroacetic anhydride.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Causality: The Lewis acid activates the trifluoroacetic anhydride, generating a highly electrophilic acylium ion that undergoes electrophilic aromatic substitution on the electron-rich indole ring. The N-protecting group deactivates the pyrrole ring slightly, favoring substitution on the benzene ring, primarily at the C5 position.

-

-

Deprotection:

-

Dissolve the 5-trifluoroacetyl-N-protected indole in a suitable solvent system (e.g., methanol/water, THF/water).

-

Add a base (e.g., NaOH, KOH) and heat the mixture to reflux.

-

Monitor the reaction by TLC for the removal of the protecting group.

-

After completion, neutralize the reaction mixture and extract the final product. Purify by column chromatography or recrystallization.

-

Causality: Basic hydrolysis cleaves the sulfonyl protecting group, yielding the desired this compound.

-

Reactivity of the Indole Ring

The presence of the strongly electron-withdrawing trifluoroacetyl group at the C5 position is expected to deactivate the indole ring towards further electrophilic substitution. The C3 position, while typically the most reactive site in indole, will be significantly less nucleophilic in this derivative. Conversely, the N-H proton will be more acidic compared to unsubstituted indole due to the electron-withdrawing nature of the C5 substituent.

Predicted Spectroscopic Data

Due to the lack of experimentally obtained spectra for this compound, the following data is based on predictions and analysis of similar structures.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| N-H | ~11.5 | br s | - |

| H-2 | ~7.6 | t | ~2.5 |

| H-3 | ~6.6 | t | ~3.0 |

| H-4 | ~8.2 | d | ~1.5 |

| H-6 | ~7.8 | dd | ~8.5, 1.5 |

| H-7 | ~7.5 | d | ~8.5 |

Note: These are estimated values. Actual chemical shifts may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~125 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~122 |

| C-5 | ~130 |

| C-6 | ~121 |

| C-7 | ~112 |

| C-7a | ~138 |

| C=O | ~180 (q, J ≈ 35 Hz) |

| CF₃ | ~117 (q, J ≈ 290 Hz) |

Note: The carbonyl and trifluoromethyl carbons will appear as quartets due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy:

-

N-H stretch: A broad peak is expected around 3300-3400 cm⁻¹.

-

C=O stretch: A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹ due to the ketone carbonyl group.

-

C-F stretches: Strong, characteristic absorption bands are expected in the range of 1100-1300 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 229.04.

-

Common fragmentation patterns would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺ at m/z = 160.05) and the carbonyl group.

Potential Applications in Drug Development

While specific biological activities for this compound have not been reported, its structural features suggest several potential applications in medicinal chemistry:

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The trifluoroacetyl group could serve as a key hydrogen bond acceptor or participate in other interactions within the ATP-binding pocket of various kinases.

-

Antiviral and Anticancer Agents: Fluorinated nucleoside analogues and other fluorinated heterocyclic compounds have shown potent antiviral and anticancer activities.[3] This compound could serve as a building block for more complex molecules with such properties.

-

CNS Agents: The indole nucleus is present in many centrally acting agents. The lipophilicity and metabolic stability conferred by the trifluoromethyl group could be advantageous for developing new CNS drug candidates.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on analogous compounds, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a privileged indole scaffold and an electron-withdrawing trifluoroacetyl group suggests potential for the development of novel therapeutic agents with enhanced properties. While experimental data for this specific isomer is limited, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential applications, thereby encouraging further investigation into this intriguing molecule.

References

- Pillaiyar, T., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 16, 778–790.

-

Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. Available at: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

- Gogoi, A., & Chouhan, R. (2021). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters, 23(1), 163–168.

- Li, J., et al. (2003). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. Synlett, 2003(10), 1447-1450.

-

Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction - PMC - PubMed Central. Available at: [Link]

-

Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl-indolyl-phenylethanols using K - Beilstein Archives. Available at: [Link]

- Wang, B., et al. (2020). Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry, 18(38), 7599-7603.

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - MDPI. Available at: [Link]

-

2-(1H-Indol-3-yl)-1-p-tolyl-2-(m-tolylamino)ethanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid - ResearchGate. Available at: [Link]

-

Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water - Sci-Hub. Available at: [Link]

-

Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC - NIH. Available at: [Link]

-

18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. Available at: [Link]

-

Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available at: [Link]

-

A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed. Available at: [Link]

-

C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols | Organic Letters - ACS Publications. Available at: [Link]

-

One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams - MDPI. Available at: [Link]

-

1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

bmse000097 Indole at BMRB. Available at: [Link]_ indole

-

5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed. Available at: [Link]

-

Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)- - Optional[13C NMR]. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone: Synthesis, Structure, and Potential Applications

This guide provides a comprehensive technical overview of 2,2,2-trifluoro-1-(1H-indol-5-yl)ethanone, a fluorinated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. By leveraging the unique electronic properties of the trifluoroacetyl group and the privileged indole scaffold, this molecule presents a valuable platform for the development of novel therapeutic agents.

Introduction: The Strategic Convergence of Indole and Trifluoromethyl Moieties

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its versatile structure allows for a wide range of pharmacological activities, including anticancer, antiviral, and neurological effects.[2] The functionalization of the indole ring, particularly at the C5 position, has been a key strategy in the development of targeted therapies.[3]

The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[4] The trifluoroacetyl group (-COCF3), as featured in the title compound, acts as a powerful electron-withdrawing group and a versatile synthetic handle.

This guide will delve into the synthesis, structural elucidation, and potential applications of this compound, providing researchers with the foundational knowledge to explore its therapeutic potential.

Synthesis of this compound: A Regioselective Approach

The direct Friedel-Crafts acylation of the indole ring typically occurs at the electron-rich C3 position. To achieve regioselective acylation at the C5 position, a protection-acylation-deprotection strategy is often employed. The use of a trifluoroacetyl group as a temporary protecting group at the C3 position is an effective method to direct subsequent acylation to the C5 position.[5][6]

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized in a three-step sequence:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established methods for the regioselective acylation of indoles.[1][6]

Step 1: Synthesis of 3-Trifluoroacetylindole (C3-Protection)

-

To a solution of indole (1 equivalent) in an appropriate solvent such as diethyl ether or dichloromethane, add trifluoroacetic anhydride (1.1 to 1.5 equivalents) dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-trifluoroacetylindole.

Step 2: Friedel-Crafts Acylation at the C5 Position

-

To a solution of 3-trifluoroacetylindole (1 equivalent) in a polar solvent such as nitrobenzene or 1,2-dichloroethane, add a Lewis acid catalyst (e.g., AlCl3, SnCl4, or TiCl4; 2-3 equivalents) portion-wise at 0 °C.

-

Trifluoroacetic anhydride (1.5 to 2 equivalents) is then added dropwise, and the mixture is stirred at room temperature or heated to 40-60 °C for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.

-

The crude product, 5-trifluoroacetyl-3-trifluoroacetylindole, is purified by column chromatography on silica gel.

Step 3: Deprotection of the C3-Trifluoroacetyl Group

-

The purified 5-trifluoroacetyl-3-trifluoroacetylindole is dissolved in a mixture of methanol and water.

-

An aqueous solution of a base such as potassium carbonate or sodium hydroxide (2-3 equivalents) is added.

-

The mixture is stirred at room temperature or gently heated until the deprotection is complete (monitored by TLC).

-

The methanol is removed under reduced pressure, and the aqueous residue is neutralized with a dilute acid (e.g., 1M HCl).

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the final product, this compound.

Structural Elucidation and Physicochemical Properties

| Property | Predicted/Analogous Value |

| Molecular Formula | C10H6F3NO |

| Molecular Weight | 213.16 g/mol |

| Appearance | Likely a white to off-white solid[7] |

| Melting Point | Expected to be in the range of 90-100 °C (by analogy to 5-acetylindole, 95-96 °C)[7] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and methanol. |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The N-H proton will likely appear as a broad singlet at a high chemical shift (> 10 ppm). The aromatic protons on the benzene and pyrrole rings will appear in the range of 6.5-8.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the trifluoroacetyl group at around 180-190 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The indole ring carbons will resonate in the aromatic region (100-140 ppm).

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1680-1700 cm⁻¹.[9] The N-H stretching vibration of the indole ring should be visible as a broad band around 3300-3400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. Characteristic fragmentation patterns for indole derivatives include the loss of HCN.[2] The trifluoroacetyl group may lead to fragments corresponding to the loss of CF3.

Potential Applications in Drug Discovery

The unique combination of the indole scaffold and the trifluoroacetyl group makes this compound a promising starting point for the development of new therapeutic agents.

Kinase Inhibition

Many C5-substituted indole derivatives have been investigated as kinase inhibitors for the treatment of cancer.[10] The trifluoroacetyl group can act as a hydrogen bond acceptor and participate in key interactions within the ATP-binding pocket of various kinases.

Antiviral and Antimicrobial Agents

Fluorinated indoles have shown potential as antiviral and antimicrobial agents.[11] The trifluoroacetyl moiety can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Neurological Disorders

Indole derivatives are well-known for their activity in the central nervous system. C5-substituted indoles have been explored as ligands for serotonin receptors, suggesting potential applications in the treatment of depression, anxiety, and other neurological disorders.

Caption: Potential therapeutic applications of the title compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, information on its precursors and related compounds should be considered.

-

Indole: Harmful if swallowed and toxic in contact with skin. It can cause skin irritation and serious eye damage.[12][13]

-

Trifluoroacetic Anhydride: A corrosive substance that reacts violently with water. It can cause severe skin burns and eye damage. It is harmful if inhaled.[14][15]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound represents a strategically designed molecule that combines the favorable biological properties of the indole scaffold with the unique physicochemical characteristics of the trifluoroacetyl group. The synthetic route, while requiring a protection-deprotection strategy, allows for the regioselective introduction of the trifluoroacetyl moiety at the C5 position. This compound serves as a valuable building block for the synthesis of a diverse library of potential drug candidates targeting a range of diseases, from cancer to infectious and neurological disorders. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

-

ResearchGate. Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. [Link]

-

PubChem. 3-Acetylindole. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

- Google Patents.

-

SciRP.org. Study of Mass Spectra of Some Indole Derivatives. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

- Google Patents.

-

Sci-Hub. Synthesis of 5‐Acylindoles via Regioselective Acylation of 3‐Trifluoroacetylindole. [Link]

-

Growing Science. An overview on 2-indolinone derivatives as anticancer agents. [Link]

-

PubChem. 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol. [Link]

-

ResearchGate. Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. [Link]

- Google Patents. Preparation method benzene sulfonyl chloride and diphenylsulfone.

-

PMC. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. [Link]

-

PMC. Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. [Link]

-

ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). [Link]

-

NIST WebBook. N-Acetylindole. [Link]

-

ResearchGate. A convenient approach to 3-trifluoromethyl-6-azaindoles. [Link]

-

PubChem. 1-(1-Ethenyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

PMC. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. [Link]

-

RSC Publishing. Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone | C6H3F3N2O | CID 62961880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-Acetylindole | 53330-94-2 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. growingscience.com [growingscience.com]

- 11. 3-(Trifluoroacetyl)indole | C10H6F3NO | CID 589126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 59050-37-2|2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one|BLD Pharm [bldpharm.com]

- 13. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]

- 14. ecommons.luc.edu [ecommons.luc.edu]

- 15. accustandard.com [accustandard.com]

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of a robust and strategic synthetic approach to 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone, a key building block in medicinal chemistry and drug discovery. The strategic implementation of a nitrogen-protection strategy is detailed, facilitating a regioselective Friedel-Crafts acylation at the C5 position of the indole nucleus. This guide offers in-depth procedural details, mechanistic insights, and expected analytical data, designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Trifluoromethyl Indolyl Ketones

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2] Consequently, trifluoromethylated indole derivatives are of high interest in drug discovery. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of more complex bioactive molecules.

Direct electrophilic substitution on the indole ring typically occurs at the electron-rich C3 position.[3] To achieve substitution at the C5 position, a strategic approach is necessary. This guide details a reliable three-step synthesis that employs a tert-butyloxycarbonyl (Boc) protecting group to direct the acylation to the desired position.

Strategic Synthesis Overview

The synthesis of this compound is strategically designed in three key stages:

-

N-Protection of Indole: The indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to deactivate the pyrrole ring towards electrophilic attack and to sterically hinder the C3 position.

-

Regioselective Friedel-Crafts Acylation: The N-Boc protected indole undergoes a Friedel-Crafts acylation with trifluoroacetic anhydride, directing the trifluoroacetyl group to the C5 position of the benzene ring.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Figure 1: Overall synthetic strategy for this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of tert-Butyl 1H-indole-1-carboxylate (N-Boc-Indole)

Rationale: The protection of the indole nitrogen with a Boc group is a crucial first step.[4] This modification reduces the nucleophilicity of the pyrrole ring, thus preventing the typical electrophilic substitution at C3 and directing it towards the benzene moiety. 4-(Dimethylamino)pyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction with di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol:

-

To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc anhydride, 1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 1H-indole-1-carboxylate as a colorless oil or low-melting solid.

Figure 2: Workflow for the N-protection of indole.

Step 2: Synthesis of tert-Butyl 5-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate

Rationale: With the C3 position deactivated, the Friedel-Crafts acylation is directed to the benzene ring. The C5 position is generally favored for electrophilic substitution on N-protected indoles. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a milder alternative like zinc chloride (ZnCl₂), is employed to activate the trifluoroacetic anhydride (TFAA) for the electrophilic aromatic substitution.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve tert-butyl 1H-indole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Carefully add the Lewis acid (e.g., AlCl₃, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Add a solution of trifluoroacetic anhydride (1.3 eq) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain tert-butyl 5-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate.

Step 3: Synthesis of this compound

Rationale: The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common and effective reagent for this purpose. The reaction is generally clean and proceeds at room temperature.

Experimental Protocol:

-

Dissolve tert-butyl 5-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate (1.0 eq) in DCM in a round-bottom flask.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring its progress by TLC.

-

Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Data Presentation & Characterization

The following tables summarize the expected data for the key compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| tert-Butyl 1H-indole-1-carboxylate | C₁₃H₁₅NO₂ | 217.26 | Colorless oil or low-melting solid |

| tert-Butyl 5-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate | C₁₅H₁₄F₃NO₃ | 313.27 | Solid |

| This compound | C₁₀H₆F₃NO | 213.16 | Solid |

Table 1: Physicochemical Properties of Key Compounds.

Expected Spectroscopic Data for this compound:

| Spectroscopic Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.8 (br s, 1H, NH), ~8.3 (s, 1H, H4), ~7.8 (d, 1H, H6), ~7.5 (d, 1H, H7), ~7.6 (t, 1H, H2), ~6.6 (t, 1H, H3) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~178 (q, C=O), ~138 (C7a), ~130 (C5), ~127 (C2), ~125 (C3a), ~122 (C4), ~120 (C6), ~117 (q, CF₃), ~112 (C7), ~103 (C3) |

| Mass Spectrometry (EI) | m/z (%): 213 (M⁺), 144 ([M-CF₃]⁺), 116 ([M-CF₃CO]⁺) |

| Infrared (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch), ~1150, 1200 (C-F stretch) |

Table 2: Predicted Spectroscopic Data for the Target Compound.

Safety & Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Indole: Harmful if swallowed and toxic in contact with skin. Causes skin irritation and serious eye damage.[5][6]

-

Di-tert-butyl dicarbonate (Boc Anhydride): Flammable solid, fatal if inhaled, and causes skin and eye irritation.[7][8][9][10][11]

-

Trifluoroacetic Anhydride (TFAA): Causes severe skin burns and eye damage. Harmful if inhaled.[12]

-

Trifluoroacetic Acid (TFA): Causes severe skin burns and eye damage. Harmful if inhaled.[12][13][14]

-

Lewis Acids (e.g., AlCl₃): Corrosive and react violently with water.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable method for accessing this valuable building block. The strategic use of N-protection effectively overcomes the inherent reactivity challenges of the indole nucleus, enabling regioselective functionalization at the C5 position. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers in the field of medicinal chemistry to confidently synthesize this and related compounds for the advancement of drug discovery programs.

References

-

Bandini, M., & Gualandi, A. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36063–36081. [Link]

-

PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

- G, S., & S, R. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 6(6), 323-328.

-

Request PDF. (n.d.). An access to C5-alkylated indolines/indoles via Michael-type Friedel-Crafts alkylation using aryl-nitroolefins. Retrieved from [Link]

-

Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Zeng, Y.-F., et al. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Organic Letters, 24(41), 7440–7445. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Retrieved from [Link]

-

Beilstein Archives. (2020). Reaction of indoles with aromatic fluoromethyl ketones: An efficient synthesis of trifluoromethyl-indolyl-phenylethanols using K. [Link]

-

ResearchGate. (n.d.). Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation/Aromatization. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(33), 13617-13620. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PubMed Central. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Novachem. (2023). Di-tert-butyl dicarbonate - Safety Data Sheet. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sulfoxide-TFAA and nucleophile combination as new reagent for aliphatic C–H functionalization at indole 2α-position. Organic & Biomolecular Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols. PubMed. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - TRIFLUOROACETIC ACID. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Novachem. (2023). Di-tert-butyl dicarbonate - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]

-

ChemBK. (2024, April 9). Indole, N-BOC protected. Retrieved from [Link]

-

Dow AgroSciences. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C NMR chemical shift correlations in application of “tool of increasing electron demand” to stable long-lived carbocations: Comprehensive evaluation. PubMed Central. [Link]

-

MDPI. (n.d.). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

Sources

- 1. Indole [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

A Technical Guide to the NMR Spectral Features of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its structural and electronic properties is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into its molecular architecture. This guide offers an in-depth analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, grounded in fundamental principles and data from analogous structures.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established increments for substituted aromatic systems, the known effects of the trifluoroacetyl group, and spectral data for related indole and trifluoromethyl ketone compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | ~8.2 - 8.5 | br s | - |

| H2 | ~7.3 - 7.5 | t | ~2.5 |

| H3 | ~6.6 - 6.8 | t | ~2.5 |

| H4 | ~8.2 - 8.4 | d | ~1.5 |

| H6 | ~7.8 - 8.0 | dd | ~8.5, 1.5 |

| H7 | ~7.4 - 7.6 | d | ~8.5 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) |

| C2 | ~125 - 127 | s |

| C3 | ~103 - 105 | s |

| C3a | ~128 - 130 | s |

| C4 | ~122 - 124 | s |

| C5 | ~129 - 131 | s |

| C6 | ~120 - 122 | s |

| C7 | ~112 - 114 | s |

| C7a | ~136 - 138 | s |

| C=O | ~180 - 183 | q (²JCF ≈ 30-35 Hz) |

| CF₃ | ~116 - 118 | q (¹JCF ≈ 290 Hz) |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -75 to -80 | s |

Spectral Interpretation and Rationale

¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals corresponding to the indole ring protons.

-

Indole NH (H1): The proton on the nitrogen is expected to appear as a broad singlet in the downfield region (~8.2-8.5 ppm) due to its acidic nature and moderate rate of exchange.

-

Pyrrole Ring Protons (H2, H3): H2 and H3 of the indole ring typically appear as triplets in the range of 7.3-7.5 ppm and 6.6-6.8 ppm, respectively, with a small coupling constant (J ≈ 2.5 Hz).

-

Benzene Ring Protons (H4, H6, H7): The trifluoroacetyl group at the C5 position will exert a significant deshielding effect on the neighboring protons. H4 and H6 are expected to be the most downfield of the benzene ring protons. H4 will likely appear as a doublet with a small meta-coupling to H6. H6 should present as a doublet of doublets, showing ortho-coupling to H7 and meta-coupling to H4. H7 is expected to be a doublet due to ortho-coupling with H6. Protons alpha to a ketone are typically found in the 2-2.7 ppm range[1]. However, in this aromatic system, the deshielding effect of the carbonyl group influences the aromatic protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the signals of the indole ring carbons, the carbonyl carbon, and the trifluoromethyl carbon.

-

Indole Carbons: The chemical shifts of the indole carbons are predicted based on the parent indole structure, with adjustments for the C5-substituent. The trifluoroacetyl group will have a notable electronic influence on the aromatic carbon signals.

-

Carbonyl Carbon (C=O): The carbonyl carbon is expected to appear significantly downfield (~180-183 ppm). A key feature will be its coupling to the three fluorine atoms of the CF₃ group, resulting in a quartet with a coupling constant (²JCF) of approximately 30-35 Hz.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will also exhibit a quartet in the proton-decoupled ¹³C NMR spectrum due to the large one-bond coupling (¹JCF) to the three fluorine atoms, with an expected J value of around 290 Hz. Its chemical shift is predicted to be in the range of 116-118 ppm.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be the simplest, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

-

CF₃ Signal: A singlet is anticipated in the region of -75 to -80 ppm. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment[2][3][4]. The electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring will influence the precise chemical shift. The large chemical shift range in ¹⁹F NMR makes signal overlap unlikely[4][5].

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference, but often an external reference or instrument calibration is used.

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution[6].

-

Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the acquired NMR data.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound, through a combination of ¹H, ¹³C, and ¹⁹F spectroscopy, provides a detailed blueprint of its molecular structure. The predicted spectral data and interpretation rationale outlined in this guide serve as a valuable resource for researchers in the synthesis and application of this and related fluorinated indole compounds. The characteristic signals of the trifluoroacetyl group, particularly in the ¹³C and ¹⁹F spectra, are powerful diagnostic tools for confirming the successful incorporation of this important pharmacophore.

References

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Signal-to-Noise. (n.d.). 19Flourine NMR. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone via Grignard-Mediated Trifluoroacetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl ketone moiety into heterocyclic scaffolds, particularly indole, is a pivotal strategy in modern medicinal chemistry. These motifs often enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive, field-tested guide for the synthesis of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone, a valuable building block, starting from the commercially available 5-bromoindole. We delve into the mechanistic rationale behind the chosen synthetic route, present a detailed, step-by-step protocol, and offer expert insights into process optimization and troubleshooting. This guide is designed to empower researchers to reliably produce this key intermediate for applications in drug discovery and materials science.

Introduction: The Strategic Importance of Trifluoroacetyl Indoles

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals. Concurrently, the trifluoromethyl (-CF₃) group has become a cornerstone of drug design due to its profound effects on a molecule's physicochemical properties. The synthesis of trifluoroacetylated indoles, therefore, represents a convergence of these two critical areas. The target molecule, this compound, serves as a versatile precursor for more complex molecules, enabling further derivatization at the indole nitrogen, the C2/C3 positions, or through transformations of the ketone functionality.

Synthetic Strategy: Rationale and Mechanistic Considerations

A direct Friedel-Crafts trifluoroacetylation of 5-bromoindole is not a viable strategy. Electrophilic aromatic substitution on the indole ring preferentially occurs at the electron-rich C3 position, not the desired C5 position. Therefore, a modern cross-coupling approach is required, leveraging the C-Br bond as a synthetic handle.

Our chosen method involves a bromine-magnesium exchange to form a Grignard reagent, which then acts as a nucleophile to attack a suitable trifluoroacetylating agent. This approach offers a direct and efficient pathway to the target ketone.

The Critical Step: Grignard Reagent Formation

The conversion of the aryl bromide to an arylmagnesium halide is a foundational transformation in organic synthesis. A key challenge with indole substrates is the presence of the acidic N-H proton (pKa ≈ 17), which will readily quench one equivalent of any standard Grignard reagent. Two primary strategies can overcome this:

-

N-H Protection: Protecting the indole nitrogen with a group like tosyl (Ts) or benzenesulfonyl (SO₂Ph) allows for a clean bromine-magnesium exchange using one equivalent of a Grignard reagent.[1] However, this adds two steps to the synthesis (protection and deprotection), reducing overall efficiency.

-

Excess Grignard Reagent: A more convergent approach is to use at least two equivalents of a Grignard reagent (e.g., isopropylmagnesium chloride, i-PrMgCl). The first equivalent acts as a base, deprotonating the N-H to form the indolyl-N-magnesium chloride. The second equivalent then undergoes the desired bromine-magnesium exchange at the C5 position. This in-situ protection/activation is highly efficient and is the basis of our protocol.

The Trifluoroacetylation Step

Once the C5-Grignard reagent is formed, it serves as a potent nucleophile. The subsequent acylation is a classic nucleophilic acyl substitution. We utilize ethyl trifluoroacetate as the electrophile. It is less reactive than trifluoroacetic anhydride (TFAA), which helps to minimize the common side reaction of Grignard reagents adding twice to form a tertiary alcohol.[2][3] The reaction is performed at a cryogenic temperature (-78 °C) to further enhance selectivity and prevent side reactions.

The overall transformation is depicted below:

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents | Supplier |

| 5-Bromoindole | C₈H₆BrN | 196.04 | 0.98 g | 5.0 | 1.0 | Sigma-Aldrich |

| Isopropylmagnesium chloride | C₃H₇ClMg | 102.85 | 5.5 mL | 11.0 | 2.2 | Sigma-Aldrich |

| (2.0 M in THF) | ||||||

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 0.71 g (0.6 mL) | 5.0 | 1.0 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~40 mL | - | - | Sigma-Aldrich |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - | - | Lab Prepared |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | - | Fisher Scientific |

| Brine | NaCl | 58.44 | ~50 mL | - | - | Lab Prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | Fisher Scientific |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | - | - | Sorbent Tech. |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromoindole (0.98 g, 5.0 mmol).

-

Solvent Addition: Add anhydrous THF (20 mL) to the flask. Stir the mixture at room temperature until the 5-bromoindole is fully dissolved.

-

Grignard Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add isopropylmagnesium chloride solution (2.0 M in THF, 5.5 mL, 11.0 mmol) dropwise over 15 minutes. A mild exotherm and gas evolution (propane) may be observed.

-

Grignard Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The solution should become a cloudy, brownish suspension.

-

Preparation for Acylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Trifluoroacetylation: In a separate dry vial, dissolve ethyl trifluoroacetate (0.6 mL, 5.0 mmol) in anhydrous THF (5 mL). Slowly add this solution to the cold Grignard mixture dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Completion: Stir the reaction at -78 °C for an additional 2 hours.

-

Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) dropwise while the flask is still in the cold bath. A significant amount of white precipitate will form.

-

Workup - Extraction: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the entire mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake vigorously and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

-

Workup - Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL), followed by brine (50 mL).

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude brown oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[4][5] A gradient elution system of hexane/ethyl acetate (starting from 95:5 and gradually increasing to 80:20) is typically effective. Combine the fractions containing the desired product (monitored by TLC) and evaporate the solvent to yield this compound as a white to pale yellow solid.

Workflow Visualization

The following diagram illustrates the complete laboratory workflow, from initial setup to the final purified product.

Sources

Application Notes and Protocols: Strategic Synthesis of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone via Regioselective Friedel-Crafts Acylation

Abstract

This document provides a comprehensive guide for the synthesis of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone, a key building block in contemporary drug discovery. The inherent challenge of controlling regioselectivity in the Friedel-Crafts acylation of the indole nucleus is addressed through a strategic three-step protocol. This method leverages the temporary protection and directing effect of a trifluoroacetyl group at the C3 position to achieve selective acylation at the C5 position. Detailed experimental procedures, mechanistic insights, and critical process parameters are provided for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine-containing moieties, such as the trifluoroacetyl group, can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules. These modifications can enhance metabolic stability, improve receptor binding affinity, and increase membrane permeability. Consequently, the development of robust and regioselective methods for the synthesis of functionalized indoles, such as this compound, is of paramount importance for the advancement of novel therapeutics.

The Challenge of Regioselectivity in Indole Acylation

The Friedel-Crafts acylation is a powerful tool for the introduction of keto functionalities onto aromatic rings. However, the application of this reaction to electron-rich heterocycles like indole presents a significant regioselectivity challenge. The indole nucleus possesses two primary sites susceptible to electrophilic attack: the nitrogen atom (N1) and the C3 position of the pyrrole ring. Under typical Friedel-Crafts conditions, acylation overwhelmingly favors the C3 position due to the high electron density at this carbon, leading to the formation of 3-acylindoles.[1][2] Direct acylation at the C5 position of an unsubstituted indole is generally not feasible due to the superior nucleophilicity of the C3 position.

To overcome this inherent reactivity, a common strategy involves the protection of the more reactive C3 position with a removable functional group. This group serves to deactivate the C3 position towards further electrophilic substitution, thereby directing subsequent acylations to the less reactive positions on the benzene ring, primarily C5 and C6.

Synthetic Strategy: A Three-Step Approach to C5-Trifluoroacetylation

The protocol detailed herein employs a strategic three-step sequence to achieve the synthesis of the target molecule, this compound:

-

C3-Protection: The highly reactive C3 position of indole is first protected with a trifluoroacetyl group.

-

Regioselective C5-Acylation: A second Friedel-Crafts acylation is performed on the C3-protected intermediate to introduce a trifluoroacetyl group at the C5 position.

-

C3-Deprotection: The trifluoroacetyl group at the C3 position is selectively removed to yield the final product.

This approach leverages the electron-withdrawing nature of the C3-trifluoroacetyl group to direct the second acylation to the C5 position of the indole ring.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| Indole | Reagent Grade, ≥99% | Sigma-Aldrich |

| Trifluoroacetic Anhydride (TFAA) | Synthesis Grade, ≥99% | Sigma-Aldrich |

| Aluminum Chloride (AlCl₃), anhydrous | Reagent Grade, ≥99.9% | Sigma-Aldrich |

| Trifluoroacetyl Chloride | Synthesis Grade | Oakwood Chemical |

| Nitromethane (CH₃NO₂) | Anhydrous, 96% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Sigma-Aldrich |